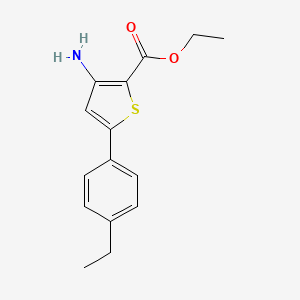
(2-メチルピリジン-4-イル)ボロン酸塩酸塩
概要
説明
“(2-Methylpyridin-4-yl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 861905-97-7 . It has a molecular weight of 173.41 and its IUPAC name is 2-methyl-4-pyridinylboronic acid hydrochloride . It is typically stored in a refrigerator and appears as a white to gray to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “(2-Methylpyridin-4-yl)boronic acid hydrochloride” is 1S/C6H8BNO2.ClH/c1-5-4-6 (7 (9)10)2-3-8-5;/h2-4,9-10H,1H3;1H . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2-Methylpyridin-4-yl)boronic acid hydrochloride” is a solid at 20 degrees Celsius . It has a predicted boiling point of 311.2±44.0 °C and a predicted density of 1.18±0.1 g/cm3 . It is stored under inert atmosphere, preferably in a freezer, under -20°C .
科学的研究の応用
ジヒドロフェニルキナゾリノン誘導体の調製
この化合物は、ジヒドロフェニルキナゾリノン誘導体の調製における試薬として使用されます。 これらの誘導体は、脳炎アルファウイルスの有効な阻害剤であることが判明しており、ウイルス感染症の治療に役立ちます .
センシングアプリケーション
ボロン酸は、この化合物も含め、様々なセンシングアプリケーションで利用されてきました。 ボロン酸は、ジオールやフッ化物イオンまたはシアン化物イオンなどの強いルイス塩基と相互作用することができ、均一系アッセイと不均一系検出の両方で有用です .
生体標識
ボロン酸がジオールと相互作用するという重要な点は、生体標識に使用できることを示しています。 これは、タンパク質や細胞を含む研究において特に有用です .
タンパク質操作と修飾
ボロン酸は、タンパク質の操作と修飾に使用されてきました。 これは、タンパク質の構造と機能の研究を含む研究において特に有用です .
分離技術
ボロン酸は、分離技術で使用されてきました。 これは、分析化学における複雑な混合物の分離に特に有用です .
治療薬の開発
ボロン酸は、治療薬の開発に使用されてきました。 これには、様々な疾患に対する新薬や治療法の開発が含まれます .
グリコシル化分子の電気泳動
ボロン酸は、グリコシル化分子の電気泳動に使用されてきました。 これは、グリコシル化タンパク質やその他の生体分子の研究を含む研究において特に有用です .
インスリンの制御放出
ボロン酸は、インスリンの制御放出のためにポリマーで使用されてきました。 これは、糖尿病の治療に特に有用です .
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups during these reactions.
Mode of Action
(2-Methylpyridin-4-yl)boronic acid hydrochloride likely participates in Suzuki-Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki-miyaura coupling reactions , it may influence the synthesis of various organic compounds, thereby affecting multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a white to gray to yellow powder or crystals , suggesting it may have solid-state properties that could influence its bioavailability.
Result of Action
It is used as a reagent in the preparation of certain derivatives, suggesting it may contribute to the synthesis of these compounds .
Action Environment
The action, efficacy, and stability of (2-Methylpyridin-4-yl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, it is recommended to be stored in a refrigerator , indicating that temperature can affect its stability. Furthermore, its efficacy in Suzuki-Miyaura coupling reactions may be influenced by the presence of other reactants and the specific conditions of the reaction .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
生化学分析
Biochemical Properties
(2-Methylpyridin-4-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues. This compound interacts with enzymes by forming reversible covalent bonds with the serine hydroxyl group in the active site, leading to enzyme inhibition. Additionally, (2-Methylpyridin-4-yl)boronic acid hydrochloride can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
(2-Methylpyridin-4-yl)boronic acid hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. Additionally, (2-Methylpyridin-4-yl)boronic acid hydrochloride can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of (2-Methylpyridin-4-yl)boronic acid hydrochloride involves its ability to form covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This compound can also bind to other biomolecules through hydrogen bonding and hydrophobic interactions, resulting in changes in their activity and function. Furthermore, (2-Methylpyridin-4-yl)boronic acid hydrochloride can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methylpyridin-4-yl)boronic acid hydrochloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that (2-Methylpyridin-4-yl)boronic acid hydrochloride can have lasting effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of (2-Methylpyridin-4-yl)boronic acid hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (2-Methylpyridin-4-yl)boronic acid hydrochloride can cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
(2-Methylpyridin-4-yl)boronic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting specific enzymes and altering the activity of metabolic pathways. For example, (2-Methylpyridin-4-yl)boronic acid hydrochloride can inhibit enzymes involved in the proteasome pathway, leading to changes in protein degradation and turnover .
Transport and Distribution
Within cells and tissues, (2-Methylpyridin-4-yl)boronic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of (2-Methylpyridin-4-yl)boronic acid hydrochloride can affect its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of (2-Methylpyridin-4-yl)boronic acid hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other cellular compartments, where it exerts its effects on enzyme activity and cellular function. The localization of (2-Methylpyridin-4-yl)boronic acid hydrochloride can also affect its stability and degradation within the cell .
特性
IUPAC Name |
(2-methylpyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h2-4,9-10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPKICOTZKTBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674663 | |
| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861905-97-7 | |
| Record name | Boronic acid, (2-methyl-4-pyridinyl)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861905-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)
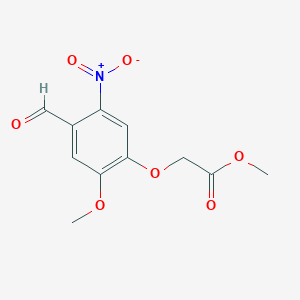
![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)

![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)
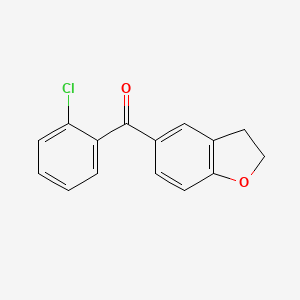

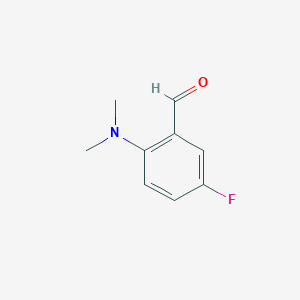
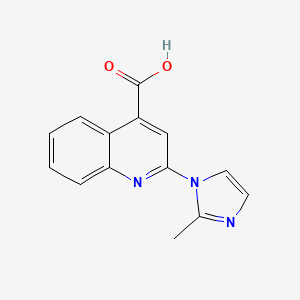
![4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1420390.png)


